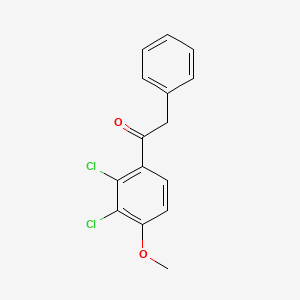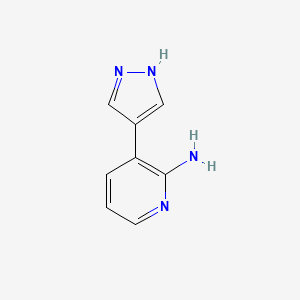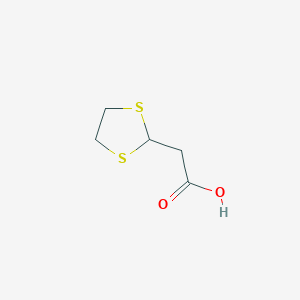
1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone is an organic compound with the molecular formula C15H12Cl2O2. It is a derivative of anisole, featuring two chlorine atoms and a phenylacetyl group attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone typically involves the Friedel-Crafts acylation of 2,3-dichloroanisole with phenylacetyl chloride. The reaction is catalyzed by aluminum chloride (AlCl3) in a solvent such as carbon disulfide (CS2) or dichloromethane (CH2Cl2). The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
For large-scale industrial production, the same Friedel-Crafts acylation method is employed, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of iodinated derivatives or other substituted products.
科学的研究の応用
1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological activities.
類似化合物との比較
Similar Compounds
2,3-Dichloroanisole: A precursor in the synthesis of 1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone.
Phenylacetyl Chloride: Another precursor used in the Friedel-Crafts acylation reaction.
2,3-Dichloro-4-hydroxyanisole: A structurally similar compound with hydroxyl group substitution.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a phenylacetyl group on the anisole ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
分子式 |
C15H12Cl2O2 |
|---|---|
分子量 |
295.2 g/mol |
IUPAC名 |
1-(2,3-dichloro-4-methoxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H12Cl2O2/c1-19-13-8-7-11(14(16)15(13)17)12(18)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChIキー |
GMQPXSIUBYYIEO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(=O)CC2=CC=CC=C2)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methoxyphenyl)methyl]pentan-3-ol](/img/structure/B8564390.png)


![Ethyl beta-[4-(2-aminopropyl)-phenyl]-propionate hydrochloride](/img/structure/B8564417.png)
![Benzamide, N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B8564418.png)
![7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8564423.png)

![[2-(3-Chloro-4-aminophenoxy)ethyl]diethylamine](/img/structure/B8564440.png)


![N-{[3-(Benzyloxy)pyridin-2-yl]methyl}acetamide](/img/structure/B8564464.png)
![4-[(5-Isoquinolyl)oxy]piperidine hydrochloride](/img/structure/B8564473.png)

